molecular formula C27H38N4O6 B1666520 azumamide E

azumamide E

Cat. No.: B1666520
M. Wt: 514.6 g/mol
InChI Key: DMXROUYLQHFRCS-GIORXHJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azumamide E is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensis. It belongs to the family of histone deacetylase inhibitors, which are compounds that inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression through the modification of histones. This compound is known for its potent inhibitory activity against histone deacetylases, making it a valuable compound in the field of epigenetics and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azumamide E involves several key steps, including the formation of β-amino acids and macrocyclization. One of the synthetic routes begins with the preparation of a linear tetrapeptide containing the Amnda ethyl ester, which is then transformed into this compound ethyl ester through FDPP-mediated macrocyclization. The final product, this compound, is obtained via hydrolysis of the resulting ethyl ester .

Industrial Production Methods

the synthetic route involving the preparation of β-amino acids and macrocyclization can be scaled up for larger production if needed .

Chemical Reactions Analysis

Types of Reactions

Azumamide E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction may result in reduced forms of this compound .

Scientific Research Applications

Azumamide E has several scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of cyclic peptides.

    Biology: Investigated for its role in modulating gene expression through histone deacetylase inhibition.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit histone deacetylases and induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Potential applications in the development of epigenetic drugs and other therapeutic agents.

Mechanism of Action

Azumamide E exerts its effects by inhibiting the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting these enzymes, this compound promotes the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer cells, where the inhibition of histone deacetylases can lead to the reactivation of tumor suppressor genes and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific amino acid composition and its potent inhibitory activity against histone deacetylases 1, 2, 3, 10, and 11. Compared to other azumamides, this compound has a phenylalanine residue, which contributes to its distinct biological activity .

Properties

Molecular Formula

C27H38N4O6

Molecular Weight

514.6 g/mol

IUPAC Name

(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid

InChI

InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1

InChI Key

DMXROUYLQHFRCS-GIORXHJXSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O

SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid
azumamide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azumamide E
Reactant of Route 2
azumamide E
Reactant of Route 3
azumamide E
Reactant of Route 4
azumamide E
Reactant of Route 5
azumamide E
Reactant of Route 6
azumamide E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.